D-Erythronolactone

Catalog No.
S1524474
CAS No.
15667-21-7
M.F
C4H6O4
M. Wt
118.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Erythronolactone

CAS Number

15667-21-7

Product Name

D-Erythronolactone

IUPAC Name

(3R,4R)-3,4-dihydroxyoxolan-2-one

Molecular Formula

C4H6O4

Molecular Weight

118.09 g/mol

InChI

InChI=1S/C4H6O4/c5-2-1-8-4(7)3(2)6/h2-3,5-6H,1H2/t2-,3-/m1/s1

InChI Key

SGMJBNSHAZVGMC-PWNYCUMCSA-N

SMILES

C1C(C(C(=O)O1)O)O

Synonyms

D-erythronic acid gamma-lactone; Dihydro-3,4-dihydroxy-2(3H)-furanone; D-Erythronic γ-lactone; D-Erythrono-γ-lactone; D-Erythronolactone; γ-Lactone of D-erythronic Acid;

Canonical SMILES

C1C(C(C(=O)O1)O)O

Isomeric SMILES

C1[C@H]([C@H](C(=O)O1)O)O

The exact mass of the compound D-Erythronolactone is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of diol in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

D-Erythronolactone is a highly versatile C4 chiral building block (chiron) extensively utilized in the asymmetric synthesis of natural products, pharmaceuticals, and complex branched carbohydrates. As a stable gamma-lactone, it features two contiguous stereocenters that provide a rigid scaffold for stereocontrolled transformations. In procurement and process chemistry, it is primarily valued as the direct precursor to 2,3-O-isopropylidene-D-erythronolactone, a critical intermediate that enables downstream functionalization via reduction, Wittig olefination, and Kiliani ascension[1]. By securing the D-enantiomer, synthetic chemists ensure absolute stereochemical fidelity in the production of target molecules such as (-)-swainsonine, epi-muricatacin, and branched C-nucleosides[2].

Generic substitution of D-Erythronolactone is fundamentally unviable due to its precise stereochemical and structural role in target-oriented synthesis. Substituting with its enantiomer, L-erythronolactone, completely inverts the absolute configuration of the resulting scaffold, rendering the final synthesized molecules biologically inactive or fundamentally different. Attempting to substitute with the C5 homologue, D-ribonolactone, alters the stereochemical outcome of key chain-extension reactions (such as Kiliani ascension), yielding cis-diols instead of the trans-diols uniquely accessible via the C4 lactone [2]. Furthermore, while D-isoascorbic acid serves as a cheaper raw material, starting from this precursor introduces hazardous oxidation steps, pH-sensitive multiphase flow challenges, and significant yield penalties, making direct procurement of D-Erythronolactone the superior choice for process efficiency and reproducibility [1].

Process Efficiency: Bypassing Hazardous Oxidation of D-Isoascorbic Acid

Synthesizing D-Erythronolactone from D-isoascorbic acid requires a hydrogen peroxide oxidation step that is notoriously difficult to scale, often suffering from severe frothing, pH-dependent stalling, and low yields (around 20% in unoptimized continuous flow, or up to 75% in optimized batch) [1]. Procuring D-Erythronolactone directly eliminates these hazards and allows immediate conversion to the critical intermediate 2,3-O-isopropylidene-D-erythronolactone via reaction with 2,2-dimethoxypropane. This direct protection step proceeds cleanly, delivering the acetonide in high yields (74.7% to >90%) without the need for complex multiphase reaction control [2].

Evidence DimensionProcess steps and intermediate yield
Target Compound DataDirect acetonide protection yields 74.7% to >90% of 2,3-O-isopropylidene-D-erythronolactone in 1 step.
Comparator Or BaselineD-Isoascorbic acid (Precursor) requires 3 steps (oxidation, hydrolysis, protection) with variable yields (20-75% for the lactone) and hazardous peroxide handling.
Quantified DifferenceEliminates 2 synthetic steps and avoids hazardous multiphase oxidation, significantly improving overall throughput.
ConditionsAcetonide formation using 2,2-dimethoxypropane and p-TsOH in acetone vs. H2O2/Na2CO3 oxidation of D-isoascorbic acid.

Direct procurement of the lactone significantly streamlines the synthesis of C4 chirons, reducing safety risks and improving batch-to-batch reproducibility.

Divergent Stereocontrol in Kiliani Ascension vs D-Ribonolactone

When subjected to chain extension via Grignard addition followed by Kiliani ascension (cyanide addition), D-Erythronolactone and D-Ribonolactone exhibit fundamentally divergent stereochemical trajectories. The acetonide of D-Erythronolactone exclusively yields 2-C-methyl-D-arabinonolactone, establishing a trans 2,3-diol configuration [1]. In stark contrast, applying the identical synthetic sequence to protected D-Ribonolactone yields a product with a cis 2,3-diol configuration (e.g., 2-C-methyl-D-allonolactone) [2].

Evidence DimensionStereochemical outcome of Kiliani ascension
Target Compound DataD-Erythronolactone yields trans 2,3-diol branched lactones (D-arabinonolactone derivatives).
Comparator Or BaselineD-Ribonolactone yields cis 2,3-diol branched lactones (D-allonolactone derivatives).
Quantified Difference100% divergence in the relative stereochemistry of the newly formed quaternary center and adjacent hydroxyl group.
ConditionsGrignard addition followed by reaction with sodium cyanide (Kiliani ascension).

Buyers targeting specific trans-diol branched nucleosides or chirons cannot use the C5 homologue and must procure the C4 D-Erythronolactone scaffold.

Enantiomeric Fidelity in Target-Oriented Synthesis vs L-Erythronolactone

The choice between D-Erythronolactone and L-Erythronolactone strictly dictates the absolute configuration of the final synthesized target. For instance, in the synthesis of branched arabinonolactones, D-Erythronolactone provides access to the D-arabinonolactone series, whereas L-Erythronolactone yields the L-arabinonolactone series [1]. This binary divergence is critical in pharmaceutical synthesis, where only one enantiomer of a target molecule (such as specific spironucleosides or natural product analogs) exhibits the desired biological activity[2].

Evidence DimensionAbsolute configuration of downstream products
Target Compound DataYields D-series branched lactones and specific natural product enantiomers.
Comparator Or BaselineL-Erythronolactone yields the exact opposite L-series enantiomers.
Quantified DifferenceComplete inversion of stereocenters derived from the C4 scaffold.
ConditionsStandard stereoconservative synthetic transformations (e.g., acetonide formation, reduction, olefination).

Procurement must strictly specify the D-enantiomer to ensure the biological efficacy and correct 3D architecture of the final pharmaceutical or natural product.

Synthesis of (-)-Swainsonine and Indolizidine Alkaloids

D-Erythronolactone is the preferred starting material for synthesizing (-)-swainsonine, a potent alpha-mannosidase inhibitor, via the 2,3-O-isopropylidene-D-erythrose intermediate, which establishes the crucial C1 and C2 stereocenters of the target molecule [1].

Production of Branched C-Nucleosides and Spironucleosides

The compound is perfectly suited for generating 2-C-methyl-D-arabinonolactone derivatives via Kiliani ascension, which serve as rigid, stereodefined scaffolds for novel antiviral and herbicidal nucleoside analogs requiring a trans 2,3-diol configuration [2].

Development of Chiral C4 Building Blocks for Polymer and Agrochemical Synthesis

Where high enantiomeric purity is required, D-Erythronolactone provides a reliable, easily protected C4 core that bypasses the hazardous oxidation steps associated with starting from raw D-isoascorbic acid, ensuring scalable and reproducible industrial workflows [3].

Physical Description

Solid

XLogP3

-1.3

Wikipedia

Erythrono-1,4-lactone

Dates

Last modified: 08-15-2023

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